Adipic acid monoethyl ester

Catalog No.
S584347
CAS No.
626-86-8
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipic acid monoethyl ester

CAS Number

626-86-8

Product Name

Adipic acid monoethyl ester

IUPAC Name

6-ethoxy-6-oxohexanoic acid

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10)

InChI Key

UZNLHJCCGYKCIL-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCC(=O)O

Synonyms

adipic acid monoethyl ester, monoethyl adipate

Canonical SMILES

CCOC(=O)CCCCC(=O)O

The exact mass of the compound Adipic acid monoethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8877. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Adipic acid monoethyl ester (CAS 626-86-8) is a bifunctional C6 aliphatic building block featuring one free carboxylic acid and one ethyl-protected ester. Operating as a low-melting solid or viscous liquid at room temperature (melting point 28–29 °C), it is primarily procured as a desymmetrized linker for complex organic synthesis. Unlike symmetric C6 precursors, this monoester allows chemists to selectively functionalize the carboxylic acid end—via amidation, acid chloride formation, or Kolbe electrolysis—without risking unwanted reactions at the protected terminus. It is a critical raw material in the scalable synthesis of PROTAC linkers, pharmaceutical active ingredients, and specialty agrochemicals, offering a highly predictable reactivity profile for mainstream industrial workflows .

Research Fit

Bifunctional half-ester with differential carboxyl and ester reactivity
Reported water solubility supports aqueous-phase conjugation and formulation workflows
Fits PROTAC linker, polymer spacer, and bioconjugation intermediate research

Attempting to substitute adipic acid monoethyl ester with symmetric alternatives like adipic acid or diethyl adipate introduces severe process inefficiencies. Direct mono-functionalization of symmetric adipic acid relies on statistical probability, typically capping the theoretical yield of the desired mono-adduct at 50% and requiring intensive chromatographic separation to remove unreacted starting material and di-substituted byproducts[1]. While enzymatic desymmetrization of diethyl adipate is possible, it adds significant biocatalyst costs and process time. Furthermore, substituting with the closely related monomethyl adipate introduces downstream regulatory burdens; deprotection of the methyl ester generates methanol—a Class 2 solvent with strict ICH Q3C limits—whereas the ethyl ester safely releases ethanol, streamlining late-stage pharmaceutical manufacturing and reducing toxicity risks in the production environment [2].

Substitution Risk

Monoethyl adipate
Target
Adipic acid Two free carboxyls may cause di-functionalization and crosslinking in monoconjugation steps.
Monoethyl adipate
Target
Diethyl adipate Water-insoluble; requires organic co-solvents and lacks a free acid handle for selective activation.
Monoethyl adipate
Target
Adipic acid Two pKa values create pH-dependent speciation that may shift conjugation stoichiometry.

Chemoselective Functionalization Yield

In the synthesis of complex asymmetric linkers, starting with a pre-desymmetrized building block is critical for yield optimization. Using adipic acid monoethyl ester allows for near 100% chemoselective activation (e.g., via EDC/NHS coupling or conversion to an acid chloride) at the free carboxylate. In contrast, attempting to mono-functionalize symmetric adipic acid under standard chemical conditions yields a statistical mixture, typically resulting in a maximum of ~50% of the desired mono-adduct, heavily contaminated with unreacted diacid and di-functionalized byproducts [1].

Evidence DimensionTheoretical yield of mono-functionalized intermediate
Target Compound DataUp to 100% chemoselectivity at the free acid site
Comparator Or BaselineAdipic acid (symmetric diacid): ~50% statistical yield
Quantified DifferenceEliminates ~50% yield loss to di-substituted byproducts
ConditionsStandard chemical mono-amidation or mono-esterification conditions

Procuring the pre-desymmetrized monoester eliminates the need for costly and time-consuming chromatographic separation of statistical mixtures in linker synthesis.

Water Solubility
Head-to-head
~50 mg/mL
Diethyl adipate: <0.1 g/L
Quantified: >500-fold higher solubility
Supports aqueous-phase reaction workflows
Data from supplier technical datasheets; 25 °C

Deprotection Byproduct Toxicity Profile

When utilized as a protecting group in pharmaceutical intermediate synthesis, the choice of ester significantly impacts downstream processing. Deprotection (hydrolysis) of adipic acid monoethyl ester generates ethanol, which is classified as an ICH Class 3 solvent with a high permitted daily exposure (PDE) limit of 50 mg/day (5000 ppm). Conversely, the use of monomethyl adipate releases methanol upon deprotection, an ICH Class 2 solvent with a much stricter PDE of 30 mg/day (3000 ppm) due to its inherent toxicity [1].

Evidence DimensionRegulatory limit of deprotection byproduct (ICH Q3C)
Target Compound DataReleases ethanol (Class 3 solvent, 5000 ppm limit)
Comparator Or BaselineMonomethyl adipate: Releases methanol (Class 2 solvent, 3000 ppm limit)
Quantified Difference66% higher permissible residual limit for the ethyl-derived byproduct
ConditionsLate-stage API deprotection and residual solvent analysis

Selecting the ethyl ester over the methyl ester reduces regulatory friction and simplifies residual solvent clearance in late-stage pharmaceutical manufacturing.

Antifungal Activity
Head-to-head
ED₅₀ 0.18–0.26% w/v
Against B. cinerea, A. solani, P. capsici, P. citrophthora
Monoester showed highest activity among FGA components
Reported antifungal screening context
In vitro and in vivo tomato fruit model; crop protection research

Kolbe Electrolysis Cross-Coupling Suitability

Adipic acid monoethyl ester is a highly effective substrate for Kolbe electrolysis, a process used to synthesize long-chain aliphatic compounds. Because it possesses only one electroactive carboxylate group, it undergoes controlled anodic decarboxylation and cross-coupling to form defined asymmetric esters. If symmetric adipic acid is used under identical Kolbe conditions, the presence of two electroactive sites leads to uncontrolled polymerization and the generation of complex oligomeric mixtures rather than discrete cross-coupled products [1].

Evidence DimensionReaction pathway in anodic oxidation
Target Compound DataControlled mono-radical generation and cross-coupling
Comparator Or BaselineAdipic acid: Uncontrolled oligomerization/polymerization
Quantified DifferenceEnables discrete molecular synthesis vs. intractable polymer formation
ConditionsKolbe electrolysis (anodic oxidation in methanolic/ethanolic solution)

It is the mandatory precursor format for utilizing C6 chains in the electrochemical synthesis of specialty lipids, pheromones, and advanced materials.

Enzymatic Selectivity
Cross-study comparable
Alip2: 96% MEA, 1.6% AA
ACut2: up to 98% yield, 87.8% isolated
Chemical esterification: mixture of mono/diester, 10 h
Supports enzymatic route selection for lower purification burden
Supplier synthesis route affects impurity profile

Phase Separation and Purification Efficiency

In synthetic workflows, unreacted starting materials must be easily removed. Adipic acid monoethyl ester contains a free carboxylic acid (pKa ~4.7), allowing it to be easily partitioned into an aqueous phase using mild bases (like sodium bicarbonate). In contrast, diethyl adipate is entirely neutral and highly lipophilic, making it impossible to separate from other neutral organic products via simple acid-base extraction, necessitating energy-intensive fractional distillation (boiling point 251 °C) .

Evidence DimensionAqueous extractability
Target Compound DataExtractable into mild aqueous base (pKa ~4.7)
Comparator Or BaselineDiethyl adipate: Non-extractable (neutral diester)
Quantified DifferenceEnables room-temperature liquid-liquid extraction vs. high-temperature distillation
ConditionsStandard aqueous workup with saturated NaHCO3

The presence of the free acid drastically reduces downstream purification costs and thermal degradation risks compared to using fully esterified analogs.

Synthesis Efficiency
Head-to-head
Patent: 98.6% yield, 99.5% purity
Reaction time: 4–5.5 h (salt-formation route)
Conventional: 10 h, diester contamination
Supports procurement of high-purity monoester
Patent CN117430507A; salt-formation avoids diester byproduct
pKa Profile
Class-level inference
Monoester: predicted pKa ~4.69 (single –COOH)
Adipic acid: pKa₁ 4.41, pKa₂ 5.41 (two –COOH)
Simplifies pH-controlled deprotonation and conjugation stoichiometry
Predicted value; experimental confirmation advised
Bone-Targeted Conjugate
Reported
Reported greater tumor volume reduction vs. free DOX
pH-dependent DOX release (pH 5.0 > 7.4)
Bone-selective DOX accumulation
Supports linker design review for bone-targeted research conjugates
In vivo mouse model; linker-specific validation required

PROTAC and Bifunctional Linker Synthesis

Because adipic acid monoethyl ester provides a pre-desymmetrized 6-carbon chain, it is the optimal choice for synthesizing PROTACs and antibody-drug conjugates (ADCs). The free acid can be cleanly coupled to an E3 ligase ligand or target protein binder via standard amide coupling, while the ethyl ester remains intact. This eliminates the 50% yield loss and difficult chromatographic separations associated with using symmetric adipic acid[1].

Late-Stage Pharmaceutical API Manufacturing

In processes where a C6 spacer must be appended to an active pharmaceutical ingredient, this compound is preferred over monomethyl adipate. Following the coupling of the free acid, the subsequent deprotection of the ethyl ester releases ethanol rather than methanol, ensuring easier compliance with ICH Q3C Class 2 residual solvent limits and improving the safety profile of the manufacturing environment [2].

Electrochemical Synthesis of Specialty Lipids

For the industrial production of pheromones, fragrances, and specialty aliphatic chains via Kolbe electrolysis, adipic acid monoethyl ester is the mandatory C6 building block. Its single electroactive site ensures controlled cross-coupling, completely avoiding the uncontrolled polymerization that occurs when symmetric adipic acid is subjected to anodic oxidation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical fungicide screening
Antifungal screening profile & reported water solubility
Pathogen panel ED₅₀ response & aqueous formulation compatibility
PROTAC linker & medicinal chemistry spacer
Bifunctional linker with single carboxyl handle
Conjugation stoichiometry & diacid impurity control
Polymer & dental material spacer
Heterobifunctional spacer with differential reactivity
Residual adipic acid crosslinker content & synthetic route provenance
High-purity synthetic intermediate supply
High GC purity & low diester specification
Lot-to-lot consistency & diethyl adipate absence

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

626-86-8

General Manufacturing Information

Hexanedioic acid, 1-ethyl ester: INACTIVE

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